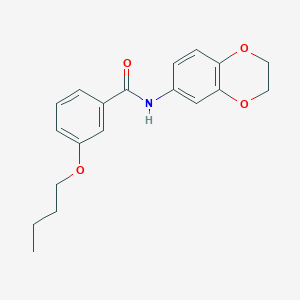
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a butoxy group and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin-6-yl group can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Amidation Reaction: The benzodioxin derivative is then reacted with 3-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin and butoxy groups.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the butoxy group.
科学的研究の応用
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the butoxy group, which may affect its biological activity.
3-methoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains a methoxy group instead of a butoxy group, potentially altering its chemical properties and reactivity.
Uniqueness
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
IUPAC Name |
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-3-9-22-16-6-4-5-14(12-16)19(21)20-15-7-8-17-18(13-15)24-11-10-23-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODARMQEELQSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
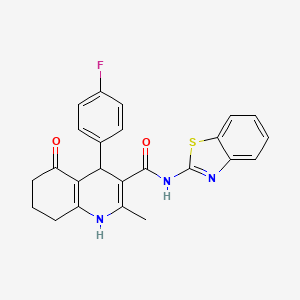
![N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B5078184.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5078192.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5078194.png)
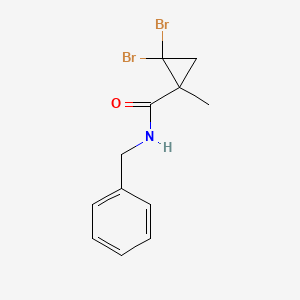
![ethyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5078211.png)
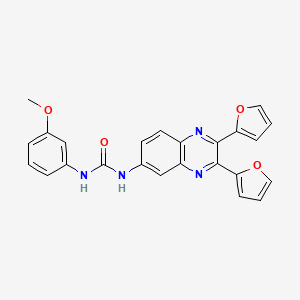
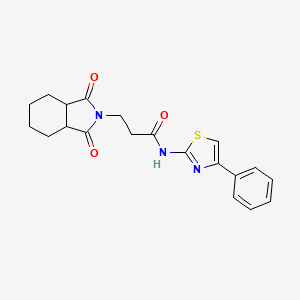
![4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B5078236.png)

![2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5078246.png)
![4,6-dimethyl-2-(octylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5078264.png)

![2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate](/img/structure/B5078279.png)
